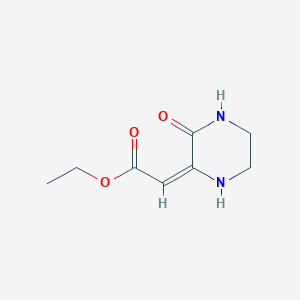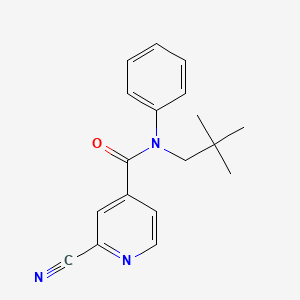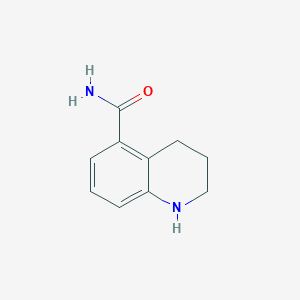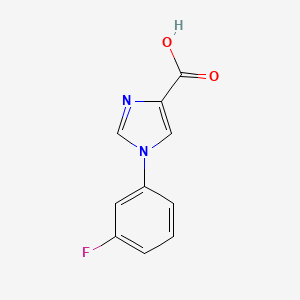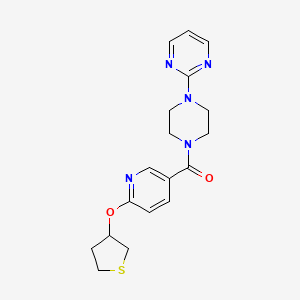![molecular formula C16H17NO4 B2458421 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one CAS No. 1428382-18-6](/img/structure/B2458421.png)
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[321]octan-8-yl}prop-2-en-1-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d][1,3]dioxole ring, followed by the introduction of the bicyclic structure. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its bicyclic structure makes it a suitable candidate for investigating molecular recognition processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other advanced materials.
作用机制
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical properties.
Bicyclic compounds: Compounds with similar bicyclic structures can be compared in terms of their reactivity and biological activity.
Uniqueness
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one is unique due to its combination of the benzo[d][1,3]dioxole ring and the bicyclic structure. This dual feature provides distinct chemical and biological properties that set it apart from other compounds.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-16(17-12-3-4-13(17)9-19-8-12)6-2-11-1-5-14-15(7-11)21-10-20-14/h1-2,5-7,12-13H,3-4,8-10H2/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDQUGZLDBENSQ-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2COCC1N2C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2458340.png)
![1-(7-Methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2458343.png)


![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2458348.png)
![N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2458349.png)

![N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2458353.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2458355.png)
